Benzene, [(1-phenylethenyl)seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(1-phenylethenyl)seleno]-: is an organic compound with the molecular formula C14H12Se It is a derivative of benzene where a seleno group is attached to a phenylethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-phenylethenyl)seleno]- typically involves the reaction of phenylethenyl halides with selenium compounds under controlled conditions. One common method is the nucleophilic substitution reaction where a phenylethenyl halide reacts with a selenide ion to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods: Industrial production of Benzene, [(1-phenylethenyl)seleno]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Benzene, [(1-phenylethenyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the phenylethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(1-phenylethenyl)seleno]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, [(1-phenylethenyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. The compound can interact with enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenylselenol: Contains a seleno group attached directly to a phenyl ring.
Selenobenzene: A benzene ring with a seleno substituent.
Vinylselenide: Contains a seleno group attached to a vinyl group
Uniqueness: Benzene, [(1-phenylethenyl)seleno]- is unique due to the presence of both a benzene ring and a phenylethenyl group attached to selenium. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61634-68-2 |
---|---|
Molecular Formula |
C14H12Se |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-phenylethenylselanylbenzene |
InChI |
InChI=1S/C14H12Se/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H2 |
InChI Key |
LNVYZKXVIFOQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.